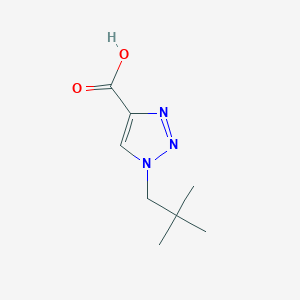
1-(3-Aminopyrrolidin-1-yl)-2-(4-methylphenoxy)ethan-1-one
Descripción general
Descripción
1-(3-Aminopyrrolidin-1-yl)-2-(4-methylphenoxy)ethan-1-one is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
1-(3-Aminopyrrolidin-1-yl)-2-(4-methylphenoxy)ethan-1-one and its derivatives are involved in various chemical transformations. For example, 3-Aminopyrrolidin-2-ones with fused norbornane or spirocyclopropane fragments can react with benzaldehyde to form azomethines, which can further undergo reduction or react to form heterocyclic spiranes through 1,3-dipolar cycloaddition (Kostyuchenko et al., 2009).
Catalysis and Organic Synthesis
The compound and its derivatives are also employed in the field of organic synthesis. Homochiral methyl 4-aminopyrrolidine-2-carboxylates, obtainable through asymmetric cycloadditions and subsequent catalytic hydrogenation, serve as catalysts for asymmetric Michael additions of ketones to nitroalkenes. These derivatives are part of the L-series of natural amino acids, demonstrating the compound's utility in stereoselective organic transformations (Ruiz-Olalla et al., 2015).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound, like 3-aminopyrrolidin-2-one and its variants, are synthesized for their potential biological activities. For example, hydrogenation of certain esters yields these compounds, predominantly in the trans isomer form, indicating their relevance in medicinal chemistry and drug design (Gorpinchenko et al., 2009).
Materials Science
In materials science, compounds structurally related to this compound are synthesized and characterized for their potential applications in creating advanced materials. For instance, novel helical, nanoscale ferrocenylphenyl amides are synthesized, showcasing applications in designing materials with specific microstructural and optoelectronic properties (Xu et al., 2007).
Propiedades
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-(4-methylphenoxy)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10-2-4-12(5-3-10)17-9-13(16)15-7-6-11(14)8-15/h2-5,11H,6-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHKLJNRCZLCEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Azabicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B1472281.png)
![2-(Pyridin-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1472282.png)



![1-methyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B1472289.png)

![2-Cyclopentyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1472291.png)


![2-Amino-1-[4-(morpholin-4-yl)piperidin-1-yl]ethan-1-one](/img/structure/B1472298.png)


